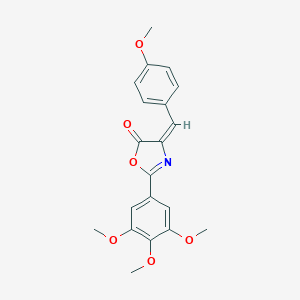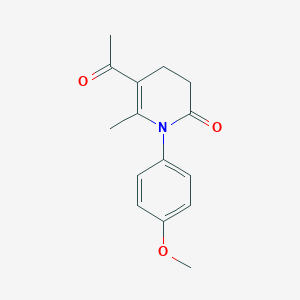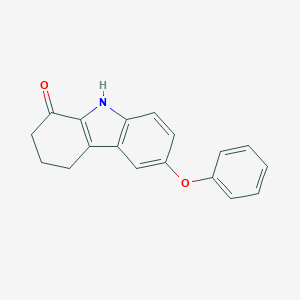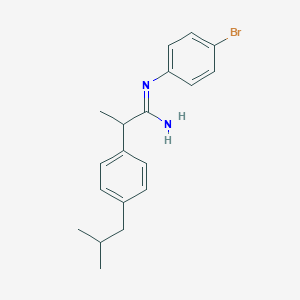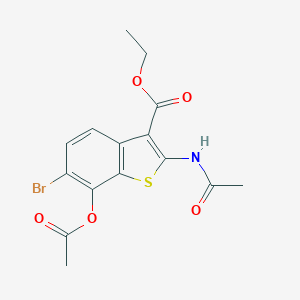
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene family. This compound is characterized by its unique structure, which includes an ethyl ester, acetylamino, acetyloxy, and bromo functional groups attached to a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Acetylation: The acetylation of the amino group at the 2nd position using acetic anhydride or acetyl chloride.
Esterification: The formation of the ethyl ester at the 3rd position through esterification with ethanol and a suitable acid catalyst.
Acetylation of Hydroxy Group: The acetylation of the hydroxy group at the 7th position using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The ester and acetyl groups can be hydrolyzed to their corresponding acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the functional groups attached to the benzothiophene core.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzothiophenes.
Hydrolysis: Formation of carboxylic acids and alcohols.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives:
Ethyl 2-(acetylamino)benzoate: Similar structure but lacks the bromo and acetyloxy groups.
Ethyl acetoacetate: A simpler ester with different functional groups.
Methyl butyrate: Another ester with a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-acetamido-7-acetyloxy-6-bromo-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-4-21-15(20)11-9-5-6-10(16)12(22-8(3)19)13(9)23-14(11)17-7(2)18/h5-6H,4H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGJMRAUNPTANN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)C)Br)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
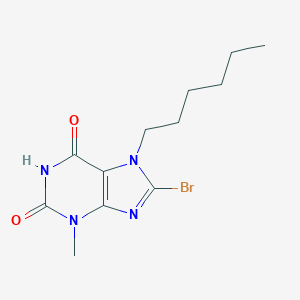
![5-butyryl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512597.png)
![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
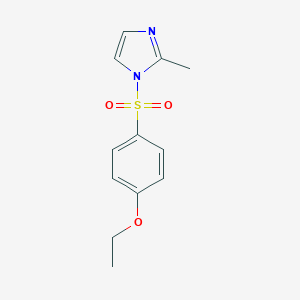
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)
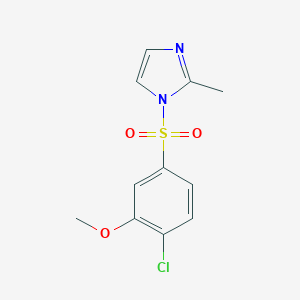
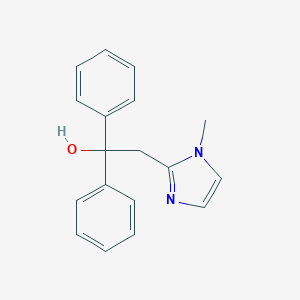
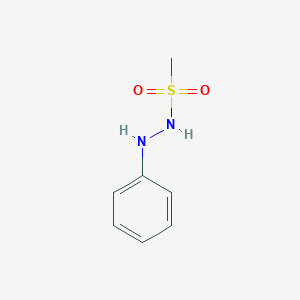
![5-[(2-Methoxy-5-methylphenyl)diazenyl]-8-quinolinol 1-oxide](/img/structure/B512612.png)
![(6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine](/img/structure/B512616.png)
